Cas no 1341969-00-3 (2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid structure](https://it.kuujia.com/scimg/cas/1341969-00-3x500.png)
1341969-00-3 structure
Nome del prodotto:2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid
Numero CAS:1341969-00-3
MF:C20H21NO5
MW:355.384445905685
MDL:MFCD18328454
CID:4590191
PubChem ID:63310611
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Fmoc-N-(2-methoxyethyl)-glycine
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}acetic acid
- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methoxyethyl)-
- 2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid
-
- MDL: MFCD18328454
- Inchi: 1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23)
- Chiave InChI: JMZNWGXELFZOKV-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)CN(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CCOC
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM456289-1g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}acetic acid |
1341969-00-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM456289-500mg |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}acetic acid |
1341969-00-3 | 95%+ | 500mg |
$*** | 2023-03-30 | |
Enamine | EN300-81474-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methoxyethyl)amino)acetic acid |
1341969-00-3 | 95% | 1.0g |
$585.0 | 2024-05-21 | |
Chemenu | CM456289-250mg |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}acetic acid |
1341969-00-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0096-250mg |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
1341969-00-3 | 95% | 250mg |
¥416.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0096-1g |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
1341969-00-3 | 95% | 1g |
¥1035.0 | 2024-04-24 | |
Ambeed | A640516-1g |
N-Fmoc-N-(2-methoxyethyl)-glycine |
1341969-00-3 | 98% | 1g |
$330.0 | 2024-04-24 | |
A2B Chem LLC | AV71445-5g |
N-Fmoc-n-(2-methoxyethyl)-glycine |
1341969-00-3 | 95% | 5g |
$2591.00 | 2024-01-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0096-250.0mg |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid |
1341969-00-3 | 95% | 250.0mg |
¥416.0000 | 2024-07-28 | |
Aaron | AR01AKCH-5g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}acetic acid |
1341969-00-3 | 98% | 5g |
$363.00 | 2025-02-09 |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid Letteratura correlata
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
1341969-00-3 (2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid) Prodotti correlati
- 1785332-14-0(3,3-difluoro-2-methylbutanenitrile)
- 1483498-01-6(2-(1-ethyl-1H-imidazol-5-yl)-2-methoxyethan-1-amine)
- 332394-38-4((1R,2S)-2-[bis(2-methylpropyl)carbamoyl]cyclohexane-1-carboxylate)
- 2365390-67-4((2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride)
- 23604-21-9(Guanidine,N-octadecyl-, hydrochloride (1:1))
- 2640966-30-7(2-cyclopropyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazolo[1,5-a]pyrazine)
- 1895295-42-7(1-[3-(Dimethylamino)propyl]-3-methyl-2-imidazolidinone)
- 899992-31-5(N-(2-methoxybenzoyl)-N-phenylpiperidine-1-carboxamide)
- 2034558-32-0((3-Bromophenyl)[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone)
- 1052076-53-5(1-(3-phenoxypropyl)-2-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1341969-00-3)2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid

Purezza:99%
Quantità:1g
Prezzo ($):297.0